Home > Products > Screening Compounds P134639 > 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941926-09-6

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Catalog Number: EVT-3092302
CAS Number: 941926-09-6
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide

Compound Description: This compound is a potent fungicidal agent. [] Its crystal structure reveals weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds. [] The molecule exhibits a dihedral angle of 4.3° between the pyridine and thiazole rings, and 19.5° between the benzene and thiazole rings. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), involved in regulating arousal and sleep-wake cycles. [, ] It exhibits high affinity for the OX2 receptor and completely blocks the effect of orexin-A on slow-firing of ventral tegmental area dopaminergic neurons. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1). [] It exhibits high affinity for OX1 and shares several crucial residues in its binding site with almorexant. []

Almorexant

Compound Description: Almorexant is a dual antagonist for both orexin receptors, OX1 and OX2. [, ] It effectively promotes sleep in animals and humans without disrupting sleep architecture. [] Almorexant demonstrates high affinity for both receptors, with a particularly slow dissociation rate from OX2. []

2-((1E,3E)-4-(6-(methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol ([11C]PBB3)

Compound Description: [11C]PBB3 is a positron emission tomography (PET) tracer used for in vivo imaging of tau pathologies in the human brain. [] Its use is limited by rapid in vivo metabolism and short half-life. []

1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: [18F]PM-PBB3 is a PET tracer developed to overcome the limitations of [11C]PBB3, offering longer half-life and improved metabolic stability for imaging tau pathologies. []

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i)

Compound Description: This compound is a histone deacetylases (HDACs) inhibitor designed as a derivative of chidamide. It exhibits potent antiproliferative activity against Jurkat cells with an IC50 of 3.29 μmol/L. []

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: This compound is another chidamide derivative designed as an HDAC inhibitor. It demonstrates potent antiproliferative activity against Jurkat cells with an IC50 of 2.59 μmol/L. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the chemokine receptor CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the constitutively active CXCR3 mutant N3.35A. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085/AMG-487, similar to VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative acting as a noncompetitive antagonist at CXCR3. [] It demonstrates slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and functions as a full inverse agonist at the CXCR3 mutant N3.35A. []

decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist at CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the CXCR3 mutant N3.35A. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist at CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the CXCR3 mutant N3.35A. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist at CXCR3. [] Unlike other compounds tested, it shows weak partial inverse agonism at the CXCR3 mutant N3.35A, suggesting a different mode of interaction with CXCR3. []

N-【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】-phenyl】acetamide (7a)

Compound Description: This compound is an intermediate in the synthesis of imidazole acyl urea derivatives designed as Raf kinase inhibitors. []

N-【4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】acetamide (7d)

Compound Description: Similar to compound 7a, this compound serves as an intermediate in the synthesis of imidazole acyl urea derivatives designed as Raf kinase inhibitors. []

4-chloro-N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】pyridin-4-yl} 】-phenyl】carbamothioyl】benzamide (9c)

Compound Description: This compound is a novel imidazole acyl urea derivative designed as a Raf kinase inhibitor. It exhibits potent inhibitory activity against the human gastric carcinoma cell line BGC823, comparable to the known Raf kinase inhibitor Sorafenib. []

N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】carbamothioyl】-3-( pyridin-3-yl) acrylamide (9d)

Compound Description: This compound is another novel imidazole acyl urea derivative designed as a Raf kinase inhibitor. Like compound 9c, it displays potent inhibitory activity against the BGC823 cell line, comparable to Sorafenib. []

4‐[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

Compound Description: BAY 58‐2667 acts as a soluble guanylyl cyclase (sGC) activator. [] It functions as a haem-mimetic, binding with high affinity to sGC after haem oxidation. [] Importantly, BAY 58‐2667 protects sGC from ubiquitin-triggered degradation. []

5‐chloro‐2‐(5‐chloro‐thiophene‐2‐sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent sGC activator. [] It does not act as a haem-mimetic like BAY 58‐2667 but directly activates sGC in a haem-independent manner. []

Zn-protoporphyrin IX (Zn‐PPIX)

Compound Description: Zn‐PPIX is a haem-mimetic that binds to sGC, replacing the native haem after its oxidation. []

5‐cyclopropyl‐2‐[1‐(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41‐2272)

Compound Description: BAY 41‐2272 is a haem-dependent sGC stimulator, enhancing the activity of sGC in the presence of haem. []

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

Compound Description: MPPA is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It displays biased modulation, enhancing certain signaling pathways (ERK1/2 phosphorylation and Ca2+ mobilization) more potently than others (IP1 accumulation and receptor internalization). [] MPPA lacks intrinsic agonist activity at mGlu5. []

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

Compound Description: CDPPB is a PAM of mGlu5, exhibiting intrinsic agonist activity at the receptor. [] It demonstrates high affinity and long residence time at mGlu5. []

1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone

Compound Description: This compound, a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone (compound 2c), acts as a PAM of mGlu5. [] It exhibits positive cooperativity with orthosteric agonists in various signaling pathways, including Ca2+ mobilization and IP1 accumulation. []

(S)-3,5-dihydroxyphenylglycine (DHPG)

Compound Description: DHPG is an orthosteric agonist for mGlu5, commonly used in research to activate the receptor directly. []

4- (6- (4- (trifluoromethoxy) phenylamino) -5-methyl-pyrimidin-4-yl) -N- (2-morpholinoethyl) benzamide

Compound Description: This compound is a small-molecule inhibitor of BCR-ABL, a tyrosine kinase involved in the development of chronic myeloid leukemia. []

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor used in the treatment of systemic lupus erythematosus, lupus nephritis, or Sjogren's syndrome. []

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl) pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

Compound Description: LY2444296 is a relatively short-acting κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice caused by the κ-agonist salvinorin A, suggesting anti-anhedonia effects. []

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide (LY2795050)

Compound Description: Similar to LY2444296, LY2795050 is a relatively short-acting κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice induced by salvinorin A, indicating potential anti-anhedonia effects. []

Salvinorin A

Compound Description: Salvinorin A is a potent κ-opioid receptor agonist. It induces grooming deficits in mice, serving as an ethologically relevant marker of anhedonia. []

N - [(R) -2,3- dihydroxy - propoxy] -3,4-difluoro-2- (2-fluoro-4-iodo - phenylamino) - benzamide

Compound Description: This compound is a potent and selective MEK inhibitor. []

6-acetyl-8-cyclopentyl-5-methyl-2- (5-piperazin-1-yl - pyridin-2 - ylamino)-8H-pyrido [2,3-d] pyrimidin-7-one

Compound Description: This compound is a potent and selective cyclin-dependent kinase 4 (CDK4) inhibitor. []

Overview

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that incorporates multiple functional groups, making it of significant interest in medicinal chemistry. This compound features a fluorinated benzothiazole moiety, a pyridine derivative, and a benzamide structure, which together enhance its potential biological activity and chemical reactivity. The presence of fluorine atoms is known to increase lipophilicity, potentially improving cellular uptake and bioavailability.

Source

This compound has been synthesized and characterized in various studies, with its biological activities explored in the context of antimicrobial and anticancer properties. Its synthesis typically involves multi-step procedures that utilize established organic chemistry techniques.

Classification

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide falls under the classification of benzamides and benzothiazoles, which are known for their diverse pharmacological activities. It is particularly noted for its potential applications in drug development targeting infectious diseases and cancer.

Synthesis Analysis

The synthesis of 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves several key steps:

  1. Formation of the Benzothiazole Moiety: The initial step usually involves the synthesis of 4-fluorobenzo[d]thiazole through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and fluorinated aromatic aldehydes.
  2. Amide Bond Formation: The next step involves the reaction of the synthesized benzothiazole with pyridin-2-ylmethylamine to form the amide bond. This can be achieved using standard coupling agents like carbodiimides or through direct condensation methods.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

These methods ensure a high yield and purity of the final compound, which is crucial for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can be described as follows:

  • Chemical Formula: C16H14F2N2OS
  • Molecular Weight: Approximately 320.36 g/mol
  • Structural Features:
    • A benzamide group characterized by an amide functional group linked to an aromatic system.
    • A fluorinated benzothiazole ring that enhances the compound's reactivity.
    • A pyridine ring contributing to its potential interactions with biological targets.

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into its spatial arrangement and confirm the presence of functional groups.

Chemical Reactions Analysis

The chemical reactivity of 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can be attributed to its functional groups:

  1. Amide Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine.
  2. Electrophilic Aromatic Substitution: The presence of fluorine atoms on the aromatic rings may influence electrophilic substitution reactions, potentially enhancing reactivity at specific positions on the rings.
  3. Nucleophilic Attack: The carbonyl carbon in the amide can act as an electrophile in nucleophilic addition reactions, which may be exploited for further synthetic modifications.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action for 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is closely linked to its biological activity:

  1. Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including mycobacterium tuberculosis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  2. Anticancer Properties: Similar benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest, possibly by interacting with specific cellular targets or pathways.
  3. Synergistic Effects: Studies suggest that this compound may enhance the efficacy of other therapeutic agents when used in combination therapies, indicating a multifaceted mechanism involving interaction with multiple biological targets.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group in the amide bond.

These properties are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Applications

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several notable applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria and mycobacterium tuberculosis.
  2. Cancer Research: Due to its structural features, it is being investigated for potential use as an anticancer agent, contributing to ongoing efforts to discover novel therapeutic strategies against various cancer types.
  3. Chemical Biology: It can be utilized in studies exploring small molecule interactions with biological macromolecules, aiding in drug discovery processes.

Properties

CAS Number

941926-09-6

Product Name

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4

InChI

InChI=1S/C20H13F2N3OS/c21-14-9-7-13(8-10-14)19(26)25(12-15-4-1-2-11-23-15)20-24-18-16(22)5-3-6-17(18)27-20/h1-11H,12H2

InChI Key

WWHAPCPPUYVQBY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.